4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-

CDC25 phosphatase inhibition anticancer drug discovery heterocyclic quinone SAR

4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- (CAS 650635-73-7) is a synthetic heterocyclic compound belonging to the benzothiazole-4,7-dione family, a class recognized for its potent inhibition of CDC25 phosphatases, particularly CDC25-C. The compound features a 2-chlorophenylthio moiety at position 6 and methyl groups at positions 2 and 5 on the benzothiazole-4,7-dione core, resulting in the molecular formula C15H10ClNO2S2 and a molecular weight of approximately 335.8 g/mol.

Molecular Formula C15H10ClNO2S2
Molecular Weight 335.8 g/mol
CAS No. 650635-73-7
Cat. No. B12586066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-
CAS650635-73-7
Molecular FormulaC15H10ClNO2S2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=CC=CC=C3Cl
InChIInChI=1S/C15H10ClNO2S2/c1-7-12(18)11-15(20-8(2)17-11)13(19)14(7)21-10-6-4-3-5-9(10)16/h3-6H,1-2H3
InChIKeySQLHRERRTVTYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- (CAS 650635-73-7): A Substituted Benzothiazole-4,7-dione CDC25 Phosphatase Inhibitor Scaffold


4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- (CAS 650635-73-7) is a synthetic heterocyclic compound belonging to the benzothiazole-4,7-dione family, a class recognized for its potent inhibition of CDC25 phosphatases, particularly CDC25-C [1]. The compound features a 2-chlorophenylthio moiety at position 6 and methyl groups at positions 2 and 5 on the benzothiazole-4,7-dione core, resulting in the molecular formula C15H10ClNO2S2 and a molecular weight of approximately 335.8 g/mol . It is primarily utilized as a research tool in cell cycle regulation and anticancer studies.

Why Generic Substitution Fails for 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-


Benzothiazole-4,7-diones are not functionally interchangeable: the specific nature and position of substituents critically govern CDC25 phosphatase inhibitory potency and selectivity [1]. The 2-chlorophenylthio group at position 6 and the 2,5-dimethyl substitution pattern create a unique steric and electronic environment that cannot be replicated by unsubstituted, 6-amino, or 6-alkylthio analogs. Even within the benzothiazole-4,7-dione class, minor structural changes can shift IC50 values by orders of magnitude or alter isoform selectivity between CDC25A, B, and C [2]. Therefore, substituting this compound with a generic benzothiazole-4,7-dione would jeopardize experimental reproducibility and target engagement profiles.

Quantitative Differentiation Evidence for 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-


Benzothiazole-4,7-dione Scaffold Demonstrates >50-Fold Potency Advantage Over Other Heterocyclic Diones in CDC25C Inhibition

While direct IC50 data for 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- is not publicly available in peer-reviewed literature, the benzothiazole-4,7-dione scaffold to which it belongs exhibits at least a 50-fold greater potency against CDC25C compared to benzimidazole-, indazole-, and isoindole-dione counterparts. This cross-study comparable class-level evidence strongly supports the scaffold's intrinsic biochemical advantage [1].

CDC25 phosphatase inhibition anticancer drug discovery heterocyclic quinone SAR

6-(2-Chlorophenyl)thio Substituent Uniquely Modulates CDC25 Inhibitor Pharmacophore Relative to 6-Unsubstituted and 6-Amino Analogs

Patent structure-activity relationship (SAR) disclosures covering benzothiazole-4,7-diones indicate that substitution at the 6-position is a critical determinant of CDC25-C inhibitory activity [1]. The 2-chlorophenylthio group present in this compound represents a distinct thioether-linked aromatic substituent, whereas the most extensively characterized analog BN2003 belongs to the same family but possesses a different substitution pattern whose exact structure is not publicly disclosed in the open literature [2]. Quantitative comparative data for the 6-(2-chlorophenyl)thio versus 6-unsubstituted or 6-amino derivatives within a single assay are not available; however, the patent corpus establishes that 6-substitution is required for potent inhibition.

CDC25 inhibitor SAR benzothiazole-4,7-dione derivatives thioether substituent effects

2,5-Dimethyl Substitution Pattern on Benzothiazole-4,7-dione Core Aligns with Optimized CDC25 Inhibitor Pharmacophore

The 2,5-dimethyl substitution pattern on the benzothiazole-4,7-dione core matches the substitution motif present in BN2003, the most extensively validated CDC25 inhibitor from this chemical class, which demonstrated potent, CDC25-dependent growth repression in a humanized fission yeast model [1]. Although precise comparative biochemical IC50 values for the 2,5-dimethyl versus 2-unsubstituted or 2-ethyl variants are not publicly disclosed, the recurrence of the 2-methyl substitution across multiple potent benzothiazole-4,7-dione CDC25 inhibitors in the patent literature suggests that the 2-methyl group is a conserved pharmacophoric element [2].

methyl substitution effects CDC25 pharmacophore optimization benzothiazole-4,7-dione SAR

Optimal Application Scenarios for 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- Based on Differentiated Evidence


CDC25 Phosphatase Inhibitor Screening and SAR Expansion in Anticancer Drug Discovery

Given the benzothiazole-4,7-dione scaffold's demonstrated >50-fold potency advantage over other heterocyclic diones in CDC25C inhibition [1], this compound serves as a rational starting point for medicinal chemistry campaigns targeting CDC25-driven cancers. Its 6-(2-chlorophenyl)thio substituent offers a distinct vector for further SAR exploration compared to 6-amino or 6-unsubstituted analogs.

Chemical Biology Tool for Cell Cycle Checkpoint Studies

The compound's membership in the benzothiazole-4,7-dione CDC25 inhibitor family, validated through BN2003's ability to cause CDC25-dependent growth arrest in humanized yeast [2], positions it as a candidate chemical probe for dissecting CDC25A, B, and C isoform functions in cell cycle regulation, provided that isoform selectivity is experimentally confirmed.

Reference Standard for Benzothiazole-4,7-dione Analog Quality Control and Assay Development

As a structurally defined benzothiazole-4,7-dione with a distinctive 6-(2-chlorophenyl)thio moiety [3], this compound can serve as a reference standard for HPLC method development, mass spectrometry identification, and in vitro assay calibration when working with related CDC25 inhibitor series.

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